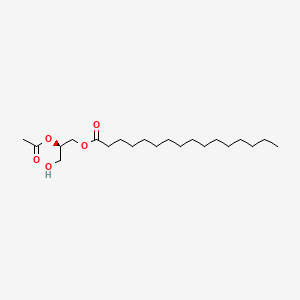

Palmitoyl-acetyl-glycerol

説明

Overview and Significance of Monoacetyldiglycerides in Biological Systems

Monoacetyldiglycerides (MAcDGs) are a specific class of lipids characterized by the presence of an acetyl group at one of the outer positions of the glycerol (B35011) backbone, with the other two positions occupied by fatty acids. mdpi.com This structure confers unique chemical properties that distinguish them from more common triglycerides. mdpi.com In biological systems, lipids are fundamental for numerous cellular functions, including energy storage, membrane structure, and signaling. researchgate.net Glycolipids, for instance, are vital for cell recognition, signal transduction, and maintaining membrane stability. iomcworld.org The presence of the acetyl group in MAcDGs influences their metabolic fate and biological activity, making them an emerging class of bioactive lipids with potential applications in nutrition and medicine. mdpi.comdntb.gov.ua While trace amounts of acetylated triacylglycerols have been noted in some animals, their physiological role is not yet fully understood. biologists.com

Historical Context and Natural Occurrence of Palmitoyl-acetyl-glycerol

PLAG was first isolated from the antlers of the Sika deer (Cervus nippon Temminck), a component that has been utilized in traditional oriental medicine for its purported health benefits, such as invigorating vital energy and nourishing the blood. nih.govplos.orgnih.gov Beyond deer antlers, PLAG and other monoacetyldiglycerides have been found to occur naturally in various other sources, including certain seed oils and bovine udder and milk fat. nih.govplos.orgnih.gov The discovery of PLAG in these natural sources, particularly those with a history of medicinal use, spurred scientific interest in its biological properties. nih.govplos.org To facilitate research, a chemically synthesized version of PLAG was developed, which is identical to the naturally occurring molecule. frontiersin.orgnih.gov This has allowed for more extensive investigation into its biological functions. spandidos-publications.com

Rationale for Comprehensive Academic Investigation of this compound

The academic investigation into PLAG is driven by its diverse and potent biological activities observed in numerous preclinical studies. Research has demonstrated that PLAG exhibits immunomodulatory and anti-inflammatory effects. oncotarget.comfrontiersin.orgsmujo.idplos.orgscielo.brmdpi.com For instance, studies have shown its potential in modulating the immune response in various contexts, from promoting hematopoietic stem cell differentiation to regulating cytokine production. nih.govashpublications.orgresearchgate.net

PLAG has been shown to influence key inflammatory pathways, such as the NF-κB and STAT3 signaling pathways. oncotarget.comnih.gov Its ability to attenuate neutrophil infiltration and modulate the expression of inflammatory mediators like IL-6 has been a key area of focus. frontiersin.orgoncotarget.com Furthermore, research has explored its effects on various disease models, including arthritis, asthma, and chemotherapy-induced complications, highlighting its potential as a therapeutic agent. tandfonline.complos.orgspandidos-publications.com The compound's unique mechanism of action, which can involve promoting the internalization of cell surface receptors, further justifies the in-depth academic inquiry into its molecular interactions and therapeutic potential. tandfonline.comspandidos-publications.com The development of 3D-printed scaffolds incorporating PLAG for bone regeneration also points to its expanding applications in biomedical research. bohrium.comnih.govsiat.ac.cn

Interactive Data Table: Investigated Biological Effects of PLAG

| Area of Investigation | Key Findings | Relevant Research Models |

| Immunomodulation | Modulates T-helper type 2 (Th2) immunity by regulating IL-4 expression via STAT6. plos.orgnih.gov | Murine models of allergy and atopic dermatitis. plos.orgresearchgate.net |

| Stimulates proliferation of hematopoietic stem cells. nih.gov | In vitro and in vivo hematopoietic models. nih.gov | |

| Enhances differentiation of bone marrow cells into myeloid progenitors. ashpublications.org | Mouse bone marrow cell cultures. ashpublications.org | |

| Anti-inflammatory Activity | Reduces neutrophil infiltration in models of acute lung injury and arthritis. frontiersin.orgoncotarget.com | Lipopolysaccharide (LPS)-induced lung injury in mice; collagen-induced arthritis model. frontiersin.orgoncotarget.com |

| Attenuates expression of pro-inflammatory cytokines like IL-6 and chemokines. oncotarget.com | Macrophage cell lines (RAW264.7); fibroblast-like synoviocytes. oncotarget.com | |

| Modulates eosinophil chemotaxis by regulating CCL26 expression. plos.orgnih.gov | Human alveolar basal epithelial cells (A549). plos.orgnih.gov | |

| Cellular Mechanisms | Promotes desensitization of the epidermal growth factor receptor (EGFR). spandidos-publications.com | Human breast cancer cell line (MDA-MB-231). spandidos-publications.com |

| Attenuates pancreatic beta cell damage by promoting GLUT2 endocytosis. tandfonline.com | Streptozotocin-induced diabetic mouse model; pancreatic beta cell line (INS-1). tandfonline.com |

Structure

2D Structure

特性

CAS番号 |

89315-42-4 |

|---|---|

分子式 |

C21H40O5 |

分子量 |

372.5 g/mol |

IUPAC名 |

[(2R)-2-acetyloxy-3-hydroxypropyl] hexadecanoate |

InChI |

InChI=1S/C21H40O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(24)25-18-20(17-22)26-19(2)23/h20,22H,3-18H2,1-2H3/t20-/m1/s1 |

InChIキー |

RZSWZKFNJCIAQR-HXUWFJFHSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)C |

異性体SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)C |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)C |

同義語 |

1-O-hexadecanoyl-2-acetyl-sn-glycerol 1-O-hexadecanoyl-2-acetylglycerol palmitoyl-acetyl-glycerol |

製品の起源 |

United States |

Synthesis and Biosynthesis of Palmitoyl Acetyl Glycerol

The creation of Palmitoyl-acetyl-glycerol, a specific diacylglycerol, can be achieved through targeted chemical synthesis routes or understood by examining the natural biosynthetic pathways that produce its core molecular precursors.

Chemical Synthesis Methodologies for this compound

Chemical synthesis provides precise control over the production of this compound, primarily through the esterification of glycerol (B35011).

The synthesis of asymmetrical glycerides like this compound from basic starting materials such as glycerol and fatty acids is a multi-step process. A common strategy involves the initial reaction of glycerol with palmitic acid to form 1-palmitoyl glycerol. google.com This initial product is then isolated before undergoing further reaction steps. This regioselective approach is crucial because direct, non-selective reactions would lead to a complex mixture of products requiring extensive purification, resulting in very low yields of the desired compound. google.comgoogle.com For instance, one patented method first reacts glycerol and palmitic acid, separates the resulting 1-palmitoyl glycerol via column chromatography, and then proceeds with acetylation. google.com

The intermediate, 1-palmitoyl-3-acetyl-rac-glycerol, is pivotal in the controlled synthesis of more complex acetylated diacylglycerols. nih.gov In several patented processes, 1-palmitoyl glycerol is acetylated to create this key intermediate. google.comgoogle.compatsnap.com Once formed and purified, this intermediate possesses a reactive hydroxyl group at the sn-2 position, making it the specific target for the subsequent introduction of a second, different fatty acid. google.comnih.gov For example, to synthesize 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol, the purified 1-palmitoyl-3-acetyl-rac-glycerol is reacted with linoleic acid. google.comnih.gov This ensures the precise placement of the palmitoyl (B13399708), linoleoyl, and acetyl groups on the glycerol backbone.

The choice of acetylating agent is critical for the efficient and clean conversion of 1-palmitoyl glycerol into its acetylated intermediate. Acetic anhydride (B1165640) and acetyl chloride are commonly used for this purpose. google.compatsnap.com Using acetyl chloride alone can lead to the generation of hydrochloric acid as a byproduct, which can cause decomposition of the palmitoyl or acetyl groups, necessitating additional purification steps. google.com To circumvent this, methods have been developed that use either acetic anhydride alone or a mixture of acetic anhydride and acetyl chloride. google.comgoogle.comgoogle.com This approach reduces or eliminates the formation of degradation products, thereby simplifying the process and improving yield. google.com The reaction is typically carried out in a solvent like dichloromethane (B109758) in the presence of a base such as pyridine. google.compatsnap.com

Table 1: Comparison of Acetylating Agents in the Synthesis of 1-palmitoyl-3-acetyl Glycerol Intermediate

| Parameter | Example 1: Mixed Agents google.compatsnap.com | Example 2: Acetic Anhydride Only patsnap.com |

|---|---|---|

| Starting Material | 1-palmitoyl glycerol (20 g) | 1-palmitoyl glycerol (30 g) |

| Acetylating Agents | Acetic anhydride (3.1 g) and Acetyl chloride (5.7 g) | Acetic anhydride (9.2 g) |

| Solvent/Catalyst | Dichloromethane, Pyridine, Dimethylaminopyridine | Dichloromethane, Pyridine, Dimethylaminopyridine |

| Reaction Temperature | 5-18°C | 5-18°C |

| Reaction Time | 18 hours | 22 hours |

Role of Specific Intermediates (e.g., 1-palmitoyl-3-acetyl-rac-glycerol)

Synthesis via Acetolysis of Phosphatidylcholine

An alternative route to producing acetylated glycerols is through the acetolysis of phosphatidylcholine. google.comgoogle.comjustia.com This chemical process involves the acid-catalyzed decomposition of phosphatidylcholine, a major component of biological membranes, to yield monoacetyldiglycerides. google.comnih.gov Studies comparing this method with enzymatic (phospholipase C) digestion followed by acetylation have shown that acetolysis is a viable pathway. nih.gov Importantly, research indicates that significant intermolecular acyl migration (the swapping of fatty acid chains between different glycerol molecules) does not occur during acetolysis. nih.gov Furthermore, intramolecular acyl migration, including the formation of the 1,3-isomer, happens only to a small extent, preserving the original fatty acid positions to a large degree. nih.gov

Advancements in Large-Scale Synthetic Processes for this compound

Scaling up the synthesis of specific acetylated glycerols for potential applications requires moving beyond laboratory-scale methods that rely heavily on purification techniques like column chromatography. google.com Recent advancements have focused on developing processes that are efficient and avoid these cumbersome steps. A patented method for the large-scale synthesis of a related compound, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (also known as EC-18), has been developed that notably does not require column purification. nih.govresearchgate.net This represents a significant process improvement, making production more feasible and cost-effective.

Endogenous Biosynthesis Pathways Relevant to this compound Precursors

In biological systems, the direct precursors to a compound like this compound are diacylglycerols (DAGs). There are two primary pathways for the endogenous synthesis of DAG. nih.govnih.gov

The first is the de novo synthesis pathway, often called the Kennedy pathway. libretexts.orgplos.org This process begins with glycerol-3-phosphate. nih.gov Through a series of sequential enzymatic reactions, fatty acids (as fatty acyl-CoAs) are esterified to the glycerol backbone. The first acylation at the sn-1 position creates lysophosphatidic acid, which is then acylated at the sn-2 position to form phosphatidic acid (PA). libretexts.orgnih.gov A phosphatase enzyme then removes the phosphate (B84403) group from PA to yield diacylglycerol. nih.gov

The second major pathway involves the conversion of the membrane lipid phosphatidylcholine (PC) into DAG. nih.govnih.gov The fatty acids esterified to PC can be different from those available in the free acyl-CoA pool for de novo synthesis. nih.gov Therefore, the DAG produced from PC can have a distinct fatty acid composition compared to DAG produced via the Kennedy pathway. nih.gov This route is significant as it provides an alternative pool of DAG for further metabolic processes, including the synthesis of triacylglycerols. nih.gov

Table 2: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Glycerol |

| Palmitic acid |

| 1-palmitoyl glycerol |

| 1-palmitoyl-3-acetyl-rac-glycerol |

| Acetic Anhydride |

| Acetyl Chloride |

| 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (EC-18) |

| Linoleic acid |

| Dichloromethane |

| Pyridine |

| Dimethylaminopyridine |

| Hydrochloric acid |

| Phosphatidylcholine |

| Diacylglycerol (DAG) |

| Glycerol-3-phosphate |

| Fatty acyl-CoA |

| Lysophosphatidic acid |

| Phosphatidic acid (PA) |

Fatty Acid Biosynthesis from Acetyl-CoA and Malonyl-CoA

The journey to building a fatty acid like palmitate, a key component of this compound, begins with the simple two-carbon molecule, acetyl-CoA. This process, known as de novo fatty acid synthesis, primarily occurs in the cytoplasm of the cell. wikipedia.orgbiologydiscussion.com

The initial and rate-limiting step in fatty acid biosynthesis is the conversion of acetyl-CoA to malonyl-CoA. biologydiscussion.comnih.gov This reaction is catalyzed by the enzyme acetyl-CoA carboxylase (ACC), which utilizes bicarbonate (HCO3-) as a source of CO2 and requires ATP for energy. biologydiscussion.comnih.gov Malonyl-CoA, a three-carbon molecule, then serves as the donor of two-carbon units for the growing fatty acid chain. biologydiscussion.com

The subsequent series of reactions is carried out by a large, multi-enzyme complex called fatty acid synthase (FAS). biologydiscussion.comnih.gov The process is a cycle of condensation, reduction, dehydration, and another reduction, ultimately adding two carbons to the fatty acid chain with each turn of the cycle. biologydiscussion.com

| Enzyme/Complex | Substrates | Product | Key Function |

| Acetyl-CoA Carboxylase (ACC) | Acetyl-CoA, ATP, HCO3- | Malonyl-CoA, ADP, Pi | Catalyzes the committed step of fatty acid synthesis. biologydiscussion.comnih.gov |

| Fatty Acid Synthase (FAS) | Acetyl-CoA, Malonyl-CoA, NADPH | Palmitate | Elongates the fatty acid chain through a series of reactions. biologydiscussion.comnih.gov |

Once synthesized, palmitate can be further elongated to form longer-chain saturated fatty acids through the action of elongase enzymes, which are located in the endoplasmic reticulum and mitochondria. uniprot.org These elongases add two-carbon units, also derived from malonyl-CoA, to the carboxyl end of the palmitate chain. uniprot.org

Glycerol-3-Phosphate Formation and Integration into Lipid Synthesis

The glycerol backbone of this compound is derived from glycerol-3-phosphate (G3P). There are two primary pathways for the synthesis of G3P:

From Glycolysis: The majority of G3P is produced from the glycolytic intermediate dihydroxyacetone phosphate (DHAP). The enzyme glycerol-3-phosphate dehydrogenase (GPDH) reduces DHAP to G3P, using NADH as the reducing agent. creative-proteomics.com

From Glycerol: In the liver and kidney, free glycerol can be directly phosphorylated to G3P by the enzyme glycerol kinase, a reaction that requires ATP. creative-proteomics.com

G3P is the initial acceptor molecule for fatty acids in the synthesis of glycerolipids. creative-proteomics.com The first step in this process is the acylation of G3P at the sn-1 position by a glycerol-3-phosphate acyltransferase (GPAT), which transfers a fatty acyl-CoA, such as palmitoyl-CoA, to form lysophosphatidic acid. creative-proteomics.commdpi.com A subsequent acylation at the sn-2 position by an acylglycerophosphate acyltransferase (AGPAT) yields phosphatidic acid, a central intermediate in the synthesis of both triacylglycerols and phospholipids. creative-proteomics.commdpi.com

| Enzyme | Substrate(s) | Product | Pathway |

| Glycerol-3-Phosphate Dehydrogenase (GPDH) | Dihydroxyacetone Phosphate (DHAP), NADH | Glycerol-3-Phosphate (G3P), NAD+ | Glycolysis creative-proteomics.com |

| Glycerol Kinase | Glycerol, ATP | Glycerol-3-Phosphate (G3P), ADP | Glycerol Metabolism creative-proteomics.com |

| Glycerol-3-Phosphate Acyltransferase (GPAT) | Glycerol-3-Phosphate, Acyl-CoA | Lysophosphatidic Acid | Glycerolipid Synthesis creative-proteomics.commdpi.com |

| Acylglycerophosphate Acyltransferase (AGPAT) | Lysophosphatidic Acid, Acyl-CoA | Phosphatidic Acid | Glycerolipid Synthesis creative-proteomics.commdpi.com |

Potential Enzymatic Pathways for Acetylated Glycerol Lipid Formation

While the biosynthesis of the palmitoyl and glycerol components is well-understood, the specific enzymatic pathway for the acetylation of a glycerol backbone containing a palmitoyl group to form this compound is less defined in many organisms. However, research has identified enzymes capable of such reactions.

A key enzyme in the formation of acetylated triacylglycerols is diacylglycerol acetyltransferase (DAcT) . mdpi.com This enzyme, discovered in plants of the Euonymus genus, catalyzes the transfer of an acetyl group from acetyl-CoA to the vacant hydroxyl group of a diacylglycerol molecule. mdpi.com This suggests a plausible pathway for the synthesis of this compound where a 1-palmitoyl-glycerol or a 2-palmitoyl-glycerol could first be acylated with a second fatty acid, and then the resulting diacylglycerol could be acetylated by a DAcT-like enzyme.

Alternatively, a monoacylglycerol acyltransferase (MGAT) could first acylate a glycerol molecule with palmitoyl-CoA, and then a specific acetyltransferase could act on the resulting monopalmitoylglycerol. While many acyltransferases utilize long-chain fatty acyl-CoAs, the existence of DAcT demonstrates that enzymes specialized in transferring acetyl groups to a glycerol backbone exist in nature. nih.govgenecards.orgaocs.org

The biosynthesis of 1-O-alkyl-2-acetyl-sn-glycerol, a precursor of platelet-activating factor (PAF), involves an acetyl-CoA-dependent acetylation of 1-O-alkyl-sn-glycerol. ebi.ac.uk This provides further evidence for the existence of acetyltransferases that act on glycerol-based lipids.

Therefore, the formation of this compound in a biological system would likely involve the initial synthesis of a monopalmitoylglycerol or a dipalmitoylglycerol, followed by the action of a specific acetyltransferase.

| Enzyme | Potential Substrate | Product | Potential Pathway |

| Diacylglycerol Acetyltransferase (DAcT) | 1-Palmitoyl-2-acyl-glycerol, Acetyl-CoA | 1-Palmitoyl-2-acyl-3-acetyl-glycerol | Acetylated Triacylglycerol Synthesis mdpi.com |

| Unknown Acetyltransferase | 1-Palmitoyl-glycerol, Acetyl-CoA | 1-Palmitoyl-2-acetyl-glycerol or 1-Palmitoyl-3-acetyl-glycerol | Acetylated Diacylglycerol Synthesis |

Molecular and Cellular Mechanisms of Palmitoyl Acetyl Glycerol Action

Immunomodulatory and Anti-inflammatory Mechanisms

Palmitoyl-acetyl-glycerol (PLAG) is a chemically synthesized monoacetyl-diacylglyceride that has demonstrated various immunomodulatory and anti-inflammatory effects. frontiersin.orgnih.gov This compound, also referred to as 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol, has been shown to influence the activity of various immune cells and the production of signaling molecules involved in the inflammatory response. frontiersin.orgnih.gov

Research has shown that this compound can modulate the production of key cytokines such as Interleukin-4 (IL-4) and Interleukin-6 (IL-6). In a study involving healthy adults, oral supplementation with PLAG resulted in lower production of both IL-4 and IL-6 by peripheral blood mononuclear cells (PBMCs) when compared to a control group. koreamed.orgkoreascience.kr Specifically, in the PLAG group, Concanavalin A-stimulated IL-4 production decreased from an average of 262.1 pg/ml to 98.0 pg/ml, while IL-6 production decreased from 10,427.6 pg/ml to 5,017.1 pg/ml. koreamed.org

Further evidence of PLAG's effect on these cytokines comes from animal studies. In a mouse model of Concanavalin A-induced hepatitis, pretreatment with PLAG reduced the plasma levels of both IL-4 and IL-6. nih.gov Similarly, in a mouse model of collagen-induced arthritis, PLAG treatment restored the increased levels of IL-6 in the synovium to levels comparable to those achieved with standard therapeutics. nih.gov This suggests that PLAG exerts its anti-inflammatory effects in part by controlling the expression of these pro-inflammatory and immunomodulatory cytokines. nih.govnih.gov The compound has been shown to decrease IL-6 production in the RAW264.7 macrophage cell line by regulating STAT3 signaling. nih.govoncotarget.com

Table 1: Effect of PLAG Supplementation on Cytokine Production in Healthy Adults

| Cytokine | Group | Before Supplementation (pg/ml) | After Supplementation (pg/ml) | p-value |

|---|---|---|---|---|

| IL-4 | PLAG | 262.1 ± 203.1 | 98.0 ± 56.4 | <0.001 |

| Control | 204.8 ± 137.8 | 116.5 ± 65.1 | ||

| IL-6 | PLAG | 10,427.6 ± 7,455.3 | 5,017.1 ± 3,692.7 | <0.001 |

| Control | 13,862.4 ± 15,241.8 | 7,154.8 ± 5,847.6 |

Data adapted from a randomized controlled trial in healthy adults. koreamed.orgkoreascience.kr

This compound has been observed to influence the activity of B cells. In a clinical trial with healthy adults, PLAG supplementation led to a significant decrease in B cell proliferation compared to the control group (p<0.05). koreamed.orgkoreascience.kr This reduction in B cell activity may be associated with the observed decrease in IL-4, a cytokine known to be involved in the proliferation of B cells that secrete IgE. koreamed.org

Natural Killer (NK) cells are crucial components of the innate immune system, capable of recognizing and eliminating infected or cancerous cells without prior sensitization. allcells.com While direct studies detailing the specific impact of PLAG on NK cell activity in the context of B cell regulation are limited, the immunomodulatory properties of PLAG suggest a potential for indirect influence. NK cells can be activated by inflammatory cytokines and can, in turn, produce cytokines like interferon-gamma (IFN-γ) that promote B cell activation and immunoglobulin production. nih.gov A study on healthy adults showed that while PLAG supplementation did not alter the production of IFN-γ, it did show a trend of increased NK cell activity, although a similar increase was also seen in the control group. koreamed.org

Table 2: Impact of PLAG on B Cell Proliferation in Healthy Adults

| Group | B Cell Activity (OD) Before Supplementation | B Cell Activity (OD) After Supplementation | p-value |

|---|---|---|---|

| PLAG | 0.27 ± 0.48 | 0.07 ± 0.06 | <0.05 |

| Control | Not specified | Not specified |

Data represents optical density (OD) as a measure of B cell proliferation. koreamed.orgkoreascience.kr

This compound has been shown to modulate the movement of eosinophils, a key process in allergic inflammation. nih.govplos.org Eosinophil infiltration into tissues is largely driven by chemokines, and PLAG has been found to specifically interfere with this process by regulating the expression of Chemokine (C-C motif) ligand 26 (CCL26), also known as eotaxin-3. nih.govplos.org In studies using human alveolar basal epithelial cells (A549), PLAG significantly blocked the IL-4-induced expression of CCL26 in a dose-dependent manner. nih.govplos.orgplos.org

The mechanism by which this compound regulates CCL26 expression is through its influence on the Signal Transducer and Activator of Transcription 6 (STAT6) signaling pathway. nih.govplos.org IL-4 is a known activator of STAT6, inducing its phosphorylation and subsequent translocation to the nucleus where it acts as a transcription factor for genes like CCL26. nih.govnih.govresearchgate.net Research has demonstrated that PLAG down-regulates the transcriptional activity of STAT6. nih.govplos.org In both A549 and HaCaT (human keratinocyte) cell lines, PLAG was shown to decrease the phosphorylation of STAT6 in a concentration-dependent manner. plos.org Confocal microscopy further confirmed that co-treatment with PLAG inhibited the IL-4-induced nuclear localization of phosphorylated STAT6. plos.org This inhibitory effect on STAT6 activation is a key mechanism by which PLAG attenuates the expression of IL-4-induced genes, including CCL26, thereby modulating eosinophil chemotaxis. nih.govplos.orgplos.org

Table 3: Effect of PLAG on IL-4-Induced CCL26 Secretion in A549 Cells

| Treatment | CCL26 Secretion (pg/ml) |

|---|---|

| Control | ~50 |

| IL-4 (10 ng/ml) | ~1200 |

| IL-4 + PLAG (1 µg/ml) | ~800 |

| IL-4 + PLAG (10 µg/ml) | ~400 |

Approximate values derived from graphical data in a study on eosinophil chemotaxis. nih.govplos.org

A significant anti-inflammatory action of this compound is its ability to control the infiltration of neutrophils into sites of inflammation. frontiersin.orgnih.govnih.gov Excessive recruitment and activation of neutrophils can lead to severe tissue damage. frontiersin.org In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, oral administration of PLAG was found to promote the resolution of the injury by effectively controlling neutrophil infiltration. frontiersin.org

Similarly, in a mouse model of collagen-induced arthritis, PLAG treatment significantly reduced the infiltration of neutrophils into the joint synovium. nih.govoncotarget.com The mechanism behind this effect involves the regulation of the IL-6/STAT3 signaling pathway and the expression of Macrophage Inflammatory Protein-2 (MIP-2), a potent neutrophil chemoattractant. nih.govoncotarget.com PLAG was shown to decrease the production of IL-6 and MIP-2, thereby reducing the migration of neutrophils. nih.gov

Furthermore, in a model of monosodium urate (MSU) crystal-induced acute gouty inflammation, PLAG treatment led to a significant reduction in the number of neutrophils in the gouty lesions. frontiersin.orgkribb.re.kr This effect was associated with the attenuation of CXCL8 (IL-8) expression, a major chemokine for neutrophil recruitment. frontiersin.org The underlying mechanism involves the accelerated intracellular trafficking of the P2Y6 purinergic receptor, which shortens the signaling time for CXCL8 expression. frontiersin.orgkribb.re.kr

Table 4: Summary of PLAG's Effect on Neutrophil Infiltration in Different Models

| Inflammatory Model | Key Findings | Mediators Affected |

|---|---|---|

| LPS-induced Acute Lung Injury | Promotes resolution of injury by controlling neutrophil infiltration. frontiersin.org | MIP-2 frontiersin.org |

| Collagen-Induced Arthritis | Significantly reduces neutrophil infiltration into the joint synovium. nih.govoncotarget.com | IL-6, STAT3, MIP-2 nih.govoncotarget.com |

| MSU-induced Gouty Inflammation | Significantly reduces neutrophil numbers in gouty lesions. frontiersin.orgkribb.re.kr | CXCL8 (IL-8), P2Y6 receptor trafficking frontiersin.orgkribb.re.kr |

Control of Neutrophil Infiltration and Associated Inflammatory Responses

Regulation of Macrophage Inflammatory Protein-2 (MIP-2)

This compound (PLAG) has been shown to modulate the expression of Macrophage Inflammatory Protein-2 (MIP-2), a key chemokine involved in neutrophil migration. nih.gov In studies involving lipopolysaccharide (LPS)-induced acute lung injury, administration of PLAG resulted in reduced expression of MIP-2. nih.govfrontiersin.org This attenuation of MIP-2 is significant as the protein is a primary inducer of neutrophil migration, which is controlled mainly by the activation of interferon regulatory factor 3 (IRF3) and is a component of the Toll-like Receptor 4 (TLR4) endosomal-signaling pathway. nih.govfrontiersin.orgresearchgate.net Research indicates that PLAG's ability to modulate MIP-2 expression is principally dependent on the TRIF adaptor protein and the endosomal-associated signaling pathway. nih.gov The reduction in MIP-2 expression and a quicker return to homeostatic levels were observed in cells treated with both PLAG and LPS compared to those treated with LPS alone. nih.govfrontiersin.org This suggests that PLAG exerts an anti-inflammatory effect, in part, by controlling MIP-2 expression to block excessive neutrophil infiltration. frontiersin.org

Impact on Endothelial Permeability and Inflammatory Chemokine Production

Research demonstrates that this compound plays a role in controlling endothelial permeability and the production of various inflammatory chemokines. nih.govfrontiersin.orgdntb.gov.ua In models of acute lung injury induced by LPS, PLAG was found to promote resolution by effectively managing LPS-induced increases in endothelial permeability. nih.govfrontiersin.org

Beyond its specific effects on MIP-2, PLAG also influences a broader range of inflammatory chemokines. While the reduction in MIP-2 is prominent, studies have also noted a significant decrease in the mRNA levels of other chemokines, such as CXCL5, C-C motif chemokine ligand 2 (CCL2), and CCL5, following co-treatment with PLAG and LPS. frontiersin.org However, the impact on CXCL5 and CCL2 mRNA expression was less pronounced than the decrease observed for MIP-2. frontiersin.org In studies using monosodium urate (MSU) crystals to induce inflammation, PLAG was found to reduce the secretion of CXCL8. nih.gov Conversely, PLAG does not appear to modulate the expression of cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor (TNF), which are induced by LPS. frontiersin.orgnih.gov

| Chemokine/Cytokine | Effect of PLAG Treatment | Mediating Pathway | Source |

|---|---|---|---|

| Macrophage Inflammatory Protein-2 (MIP-2) | Reduced Expression | TRIF-dependent | nih.govfrontiersin.org |

| CXCL8 | Reduced Secretion | TRIF/IRF3-dependent | nih.govfrontiersin.org |

| Interferon-beta (IFN-β) | Differentially Decreased Secretion | TRIF-dependent | frontiersin.orgnih.gov |

| Interleukin-1β (IL-1β) | Not Modulated | MyD88-dependent | frontiersin.orgnih.gov |

| Tumor Necrosis Factor (TNF) | Not Modulated | MyD88-dependent | frontiersin.orgnih.gov |

Interaction with Toll-like Receptor 4 (TLR4) Signaling

This compound interacts with the Toll-like Receptor 4 (TLR4) signaling cascade, a critical pathway in the innate immune response to bacterial endotoxins like LPS. frontiersin.orguni-freiburg.de TLR4 activation by LPS triggers two primary signaling pathways: a MyD88-dependent pathway at the plasma membrane and a TRIF-dependent pathway that begins in endosomes following receptor internalization. nih.govresearchgate.net PLAG's mechanism of action is primarily focused on modulating the latter, endosomal pathway. nih.gov

Acceleration of TLR4 Endocytosis/Exocytosis Cycle

A key mechanism of PLAG action is the significant acceleration of the TLR4 endocytosis/exocytosis cycle. nih.govfrontiersin.orguni-freiburg.de In studies using mouse macrophage cell lines (RAW 264.7), co-treatment with PLAG and LPS led to a much faster internalization and subsequent recovery of the TLR4 receptor compared to treatment with LPS alone. frontiersin.orguni-freiburg.de This accelerated cycling promotes an exotoxin clearance pathway. nih.govfrontiersin.org By speeding up the engulfment of LPS along with its receptor, PLAG facilitates a more rapid clearance of the endotoxin, which in turn helps to resolve the inflammatory response more quickly. nih.govfrontiersin.org

Activation of TRIF-dependent Endosomal Signaling Pathway

PLAG specifically enhances the TRIF-dependent endosomal signaling pathway initiated by TLR4. frontiersin.orgnih.gov This pathway involves the adaptor proteins TRIF-related adaptor molecule (TRAM) and Toll-interleukin receptor (TIR) domain-containing adaptor protein inducing interferon-β (TRIF). nih.gov PLAG treatment leads to a more rapid association of TRAM and TRIF with the internalized TLR4 receptor. nih.govnih.govuni-freiburg.de This swift recruitment results in earlier phosphorylation of TRAM and the downstream transcription factor, interferon regulatory factor 3 (IRF3). nih.govnih.gov The ability of PLAG to control the expression of MIP-2 and Interferon-beta (IFN-β) is abolished when TRIF or TRAM are silenced, confirming the dependency on this specific pathway. nih.gov

Differential Effects on MyD88-dependent Pathway

In contrast to its pronounced effect on the TRIF-dependent pathway, this compound has a differential, and largely non-modulatory, effect on the MyD88-dependent pathway. nih.govfrontiersin.org The MyD88-dependent pathway is activated by TLR4 at the plasma membrane and is responsible for producing pro-inflammatory cytokines like IL-1β and TNF. nih.govresearchgate.net Studies show that while PLAG effectively modulates TRIF-dependent outputs like MIP-2 and IFN-β, it does not alter the LPS-induced production of IL-1β and TNF. frontiersin.orgnih.gov This specificity is further evidenced by experiments where silencing MyD88 did not prevent PLAG from exerting its effects. nih.govfrontiersin.org This indicates that PLAG's anti-inflammatory actions are selectively targeted through the endosomal TRIF pathway, leaving the membrane-proximal MyD88 signaling largely unaffected. nih.gov

| Protein/Complex | Interaction/Modification in Presence of PLAG | Pathway | Source |

|---|---|---|---|

| TLR4 | Accelerated endocytosis/exocytosis cycle | Endosomal Trafficking | nih.govfrontiersin.orguni-freiburg.de |

| TRAM/TRIF | Rapid association with TLR4 | TRIF-dependent | nih.govnih.gov |

| TRAM | Earlier phosphorylation | TRIF-dependent | nih.govnih.gov |

| IRF3 | Earlier phosphorylation | TRIF-dependent | nih.govnih.gov |

| MyD88 | Association with TLR4 is unchanged | MyD88-dependent | nih.gov |

Cellular Protection and Trafficking Mechanisms

The cellular protective mechanisms of this compound are intrinsically linked to its influence on cellular trafficking pathways, particularly the endocytosis of receptors like TLR4. nih.govfrontiersin.org By accelerating the intracellular trafficking and recycling of the TLR4 receptor, PLAG facilitates a more efficient clearance of inflammatory stimuli such as LPS. nih.govfrontiersin.org This rapid removal of the activating ligand helps to terminate the pro-inflammatory signaling cascade sooner, thereby preventing excessive and prolonged inflammation. frontiersin.orgnih.gov This mechanism, which promotes the earlier termination of endocytosis-dependent signaling, is a key aspect of its protective effects against acute inflammatory conditions. nih.govfrontiersin.org

Attenuation of Pancreatic Beta Cell Damage

1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) has demonstrated a protective effect against damage to pancreatic beta cells, the cells responsible for producing insulin (B600854). nih.gov In experimental models using streptozotocin (B1681764) (STZ), a chemical toxic to beta cells, treatment with PLAG was shown to mitigate the rise in blood glucose and help maintain serum insulin levels. nih.gov The compound works by shielding these vital cells from the cytotoxic effects that can lead to their destruction and dysfunction. nih.govdbcls.jp This protective mechanism is crucial, as damage to pancreatic beta cells is a hallmark of certain types of diabetes. nih.gov

A key mechanism behind PLAG's protective effect on pancreatic beta cells involves its influence on Glucose Transporter 2 (GLUT2). nih.gov PLAG accelerates the internalization, or endocytosis, of GLUT2 from the cell surface. nih.govjci.orgdntb.gov.ua GLUT2 is the primary transporter for both glucose and the toxin STZ into pancreatic beta cells. nih.gov By promoting the removal of GLUT2 from the cell membrane, PLAG effectively reduces the excessive influx of glucose and the entry of STZ into the cells. nih.gov This action helps prevent the glucotoxicity and direct cellular damage that leads to beta cell dysfunction and death. nih.gov The specificity of PLAG's action was confirmed in studies where its effect was diminished in cells where GLUT2 had been silenced. nih.gov

Excessive glucose and toxins like STZ can induce significant oxidative stress in pancreatic beta cells through the generation of reactive oxygen species (ROS), which can trigger programmed cell death, or apoptosis. nih.govresearchgate.netkoreamed.org Research has shown that PLAG treatment significantly reduces the intracellular generation of ROS in the pancreatic beta cell line INS-1 to near-normal levels. nih.govresearchgate.net Consequently, STZ-induced apoptosis is also markedly decreased in the presence of PLAG. nih.gov By mitigating both oxidative stress and the subsequent apoptotic cascade, PLAG helps preserve the mass and function of pancreatic beta cells. nih.govresearchgate.net

Promotion of Glucose Transporter 2 (GLUT2) Endocytosis and Recycling

Molecular Interactions in Oncological Contexts

PLAG exhibits notable molecular interactions within cancer biology, particularly in the context of metastasis and key signaling pathways that drive cancer progression.

Inhibition of Cancer Cell Metastasis

PLAG has been identified as an inhibitor of cancer cell metastasis. researchgate.netspandidos-publications.com Its anti-metastatic properties have been observed in models of lung and breast cancer. researchgate.netspandidos-publications.comnih.gov The compound interferes with the signaling pathways that grant cancer cells their mobility and invasiveness. spandidos-publications.com For instance, in an orthotopic mouse model of human lung cancer, PLAG treatment reduced metastasis to the brain and intestines by up to 80%. mdpi.com It achieves this, in part, by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes that cancer cells use to break down the surrounding tissue matrix, a critical step in the metastatic process. spandidos-publications.comnih.gov Furthermore, PLAG can modulate the tumor microenvironment by controlling neutrophil infiltration, which in turn inhibits metastatic activity. researchgate.net

Amelioration of Epidermal Growth Factor Receptor (EGFR) Signaling

The Epidermal Growth Factor Receptor (EGFR) is a protein that, when activated, plays a crucial role in cancer cell growth, proliferation, and metastasis. spandidos-publications.comnih.govoncotarget.com PLAG has been shown to ameliorate EGFR signaling, effectively dampening its pro-cancer effects. spandidos-publications.commdpi.com It modulates the transactivation of EGFR that can be stimulated by other receptors, such as protease-activated receptor 2 (PAR2), which is often triggered by factors secreted by tumor-infiltrating neutrophils. researchgate.netmdpi.com By interfering with this process, PLAG blocks a key signaling cascade that promotes metastatic activity in lung cancer. researchgate.netmdpi.com

PLAG's attenuation of EGFR signaling is achieved by promoting the receptor's desensitization and subsequent degradation. spandidos-publications.comnih.gov Upon stimulation by its ligand (EGF), EGFR is normally internalized from the cell surface as a way to turn off the signal. spandidos-publications.comnih.gov PLAG accelerates this process. spandidos-publications.comnih.gov It facilitates the assembly of EGFR with the ubiquitin ligase c-Cbl and EGFR pathway substrate 15 (EPS15), proteins that tag the receptor for destruction. spandidos-publications.comnih.govresearchgate.net This tagging process is known as ubiquitination. In PLAG-treated cells, ubiquitinated EGFRs are observed much sooner (at 5 minutes post-EGF treatment versus 30 minutes in untreated cells) and are degraded more rapidly. spandidos-publications.comresearchgate.net This accelerated internalization and degradation leads to an early termination of the intracellular signals that would otherwise promote MMP expression and cancer cell invasion. spandidos-publications.comnih.gov This effect is mediated by the upregulation of thioredoxin-interacting protein (TXNIP), which facilitates receptor internalization. spandidos-publications.comnih.gov

Research Findings on PLAG's Cellular Effects

The following tables summarize the key findings from cellular and molecular studies on this compound (PLAG).

Table 1: Effects of PLAG on Pancreatic Beta Cells

| Cellular Process | Effect of PLAG Treatment | Key Molecular Target | Consequence |

|---|---|---|---|

| Cell Damage | Attenuation of STZ-induced damage nih.gov | N/A | Preservation of beta cell function |

| Transporter Activity | Promotion of endocytosis nih.gov | Glucose Transporter 2 (GLUT2) | Reduced uptake of glucose and STZ nih.gov |

| Oxidative Stress | Reduction in ROS generation nih.govresearchgate.net | N/A | Decreased cellular damage |

| Apoptosis | Reduction in apoptosis nih.gov | N/A | Increased beta cell survival |

Table 2: Effects of PLAG in Oncological Contexts

| Cellular Process | Effect of PLAG Treatment | Key Molecular Target | Consequence |

|---|---|---|---|

| Metastasis | Inhibition of cancer cell invasion and migration researchgate.netspandidos-publications.com | MMPs, PAR2/EGFR signaling spandidos-publications.commdpi.com | Reduced metastatic activity mdpi.com |

| EGFR Signaling | Amelioration/Attenuation spandidos-publications.commdpi.com | Epidermal Growth Factor Receptor (EGFR) | Reduced pro-cancer signaling spandidos-publications.com |

| Receptor Trafficking | Promotion of desensitization and internalization spandidos-publications.comnih.gov | EGFR, TXNIP spandidos-publications.comnih.gov | Faster signal termination |

| Protein Degradation | Promotion of ubiquitination spandidos-publications.comresearchgate.net | EGFR, c-Cbl, EPS15 spandidos-publications.comresearchgate.net | Accelerated EGFR degradation spandidos-publications.com |

Enhancement of Thioredoxin-interacting Protein (TXNIP) Expression and EGFR Complexing

This compound (PLAG) has been shown to modulate key cellular processes by influencing the expression of Thioredoxin-interacting protein (TXNIP) and its interaction with the Epidermal Growth Factor Receptor (EGFR). Research indicates that PLAG stimulation upregulates the expression of TXNIP. nih.govspandidos-publications.com TXNIP, a member of the α-arrestin family, is involved in the internalization and signaling of receptor tyrosine kinases like EGFR. spandidos-publications.com

Studies using breast cancer cells have demonstrated that PLAG treatment enhances the formation of complexes between TXNIP and EGFR. spandidos-publications.com This increased association is crucial for the subsequent trafficking of the receptor. Specifically, PLAG was found to accelerate the assembly of EGFRs with the ubiquitin ligase c-Cbl and EGFR pathway substrate 15 (EPS15), which are key components for receptor degradation. nih.govspandidos-publications.com This accelerated internalization and degradation of EGFR serves as a mechanism for stimulus desensitization. nih.gov The effect appears to be specific to the acetylated form of the molecule, as 1-palmitoyl-2-linoleoyl-3-hydroxyl-glycerol (PLH) did not produce the same enhancement of EGFR-TXNIP complexes. spandidos-publications.com The PLAG-induced increase in EGFR trafficking was significantly diminished in cells where TXNIP had been silenced, confirming the essential role of TXNIP in this process. nih.govspandidos-publications.com

Table 1: Effect of PLAG on TXNIP and EGFR Interaction

| Treatment | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| PLAG | Upregulation of TXNIP expression | Mediates accelerated EGFR internalization | nih.gov, spandidos-publications.com |

| PLAG | Enhanced EGFR-TXNIP complex formation | Promotes EGFR assembly with c-Cbl and EPS15 for degradation | spandidos-publications.com |

| PLH (non-acetylated analog) | No enhancement of EGFR-TXNIP complexes | Highlights the specificity of the acetyl group for the observed activity | spandidos-publications.com |

| PLAG in TXNIP-silenced cells | Blocked increase in EGFR trafficking | Confirms the essential role of TXNIP in PLAG's mechanism | nih.gov, spandidos-publications.com |

Impact on Matrix Metalloproteinase-9 (MMP-9) Expression

The activation of EGFR is a critical step in promoting cancer cell metastasis through the induction of matrix metalloproteinases (MMPs), such as MMP-9. nih.gov this compound has been found to effectively ameliorate the expression of MMP-9 induced by epidermal growth factor (EGF) in breast cancer cells. nih.govspandidos-publications.com

The mechanism behind this is linked to PLAG's ability to promote EGFR desensitization. nih.gov By accelerating the internalization and degradation of EGFR, PLAG effectively shortens the duration of downstream signaling cascades that lead to MMP-9 expression. spandidos-publications.com This reduction in signaling leads to decreased activity of the transcription factor AP-1, which is a known promoter of the MMP-9 gene. nih.govspandidos-publications.com Consequently, both the mRNA and protein levels of MMP-9 are attenuated in the presence of PLAG following EGF stimulation. spandidos-publications.com This downregulation of MMP-9 by PLAG leads to a functional decrease in the mobility and invasiveness of cancer cells. nih.govspandidos-publications.com It is noteworthy that PLAG treatment by itself, without EGF stimulation, does not appear to have an effect on MMP-9 expression or cell invasion. spandidos-publications.com

Table 2: Research Findings on PLAG's Impact on MMP-9 Expression

| Condition | Finding | Underlying Mechanism | Reference |

|---|---|---|---|

| EGF-stimulated breast cancer cells + PLAG | Attenuated MMP-9 expression (mRNA and protein) | Reduced activity of the transcription factor AP-1 | nih.gov, spandidos-publications.com |

| EGF-stimulated breast cancer cells + PLAG | Reduced cell mobility and invasiveness | Downregulation of MMP-9 expression | nih.gov, spandidos-publications.com |

| PLAG treatment alone | No effect on MMP-9 expression or cell invasion | The effect is specific to counteracting EGF-induced signaling | spandidos-publications.com |

Modulation of MAPK, Phosphatidylinositol 3-Kinase (PI3K/Akt), and Nuclear Factor (NF)-κB Signaling Pathways

Palmitic acid, a core component of this compound, is known to influence several key signaling pathways involved in inflammation and cellular growth, including the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways. nih.gov The PI3K/Akt pathway is another critical cascade that often interacts with MAPK and NF-κB signaling. nih.govresearchgate.net

PLAG's regulatory effects are often mediated through these pathways. For instance, the degradation of EGFR, which is accelerated by PLAG, directly impacts downstream pathways like PI3K/Akt and MAPK, which are typically activated upon receptor stimulation. nih.govnih.gov The transcription factor NF-κB, which is crucial for the expression of many inflammatory genes, can be activated by the PI3K/Akt pathway. nih.gov Studies on palmitate, the saturated fatty acid in PLAG, show it can induce MMP-9 expression through a mechanism dependent on NF-κB and AP-1 activation. nih.gov Furthermore, in the context of chemotherapy-induced neutrophil activation, PLAG has been shown to inhibit the production of reactive oxygen species by regulating upstream signaling molecules, including phospholipase C and protein kinase C, which can influence both MAPK and PI3K/Akt pathways. kribb.re.kr This suggests that PLAG modulates these interconnected signaling networks to exert its biological effects.

Hematopoietic System Regulation

Stimulation of Hematopoiesis and Bone Marrow Stromal Cell Proliferation

Monoacetyldiglycerides, including the synthetically produced 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol, have demonstrated potent stimulatory effects on hematopoiesis. nih.gov In vitro studies have shown that PLAG stimulates blood cell formation, as measured by the colony-forming unit in culture (CFUc) assay. nih.gov

Furthermore, PLAG has been observed to promote the proliferation of bone marrow stromal cells. nih.gov It exhibits significant growth-stimulation activities on megakaryocyte cultures and long-term cultures of Lin(-)Sca-1(+) cells when co-cultured with irradiated MS-5 stromal cells. nih.gov In preclinical murine models, the administration of PLAG effectively stimulated hematopoiesis in vivo following bone marrow transplantation in irradiated mice, as determined by the colony-forming units in spleen (CFUs) assay. nih.gov This suggests that PLAG has the potential to accelerate hematopoietic recovery. nih.gov The bone marrow microenvironment, which includes stromal cells like fibroblasts, adipocytes, and osteoblasts, is essential for supporting the regular production and differentiation of hematopoietic stem cells (HSCs). plos.orgamegroups.org

Mitigation of Chemotherapy-Induced Hematological Toxicity

A significant complication of many chemotherapy regimens is hematological toxicity, particularly neutropenia. kribb.re.kr this compound has been investigated as a mitigator for these side effects. In preclinical models using the chemotherapeutic agent 5-Fluorouracil (5-FU), PLAG administration significantly and dose-dependently reduced the duration of neutropenia and improved the nadir of absolute neutrophil counts (ANCs). mdpi.comnih.gov Notably, while all control mice experienced severe neutropenia, this was prevented in groups treated with higher doses of PLAG. mdpi.comnih.gov

PLAG also demonstrated protective effects against other 5-FU-induced toxicities, including monocytopenia and extreme fluctuations in platelet counts, thereby preventing thrombocytopenia and subsequent thrombocytosis. mdpi.comnih.gov The mechanism appears to involve the downregulation of pro-inflammatory cytokines and chemokines, such as CXCL1, CXCL2, and IL-6, which are associated with hematological toxicity. mdpi.com Similar protective effects have been observed with other chemotherapeutic agents like gemcitabine, where PLAG was found to attenuate neutrophil extravasation. kribb.re.kr This effect is linked to the acetyl group of the PLAG molecule, as the non-acetylated equivalent did not show the same mitigating activity. mdpi.com

Table 3: Effects of PLAG on 5-FU-Induced Hematological Toxicity in Mice

| Parameter | Effect of PLAG Administration | Reference |

|---|---|---|

| Neutropenia Duration | Significantly and dose-dependently reduced | mdpi.com, nih.gov |

| Absolute Neutrophil Count (ANC) Nadir | Significantly and dose-dependently increased | mdpi.com |

| Severe Neutropenia (ANC < 100 cells/µl) | Prevented at higher doses | mdpi.com, nih.gov |

| Monocytopenia Duration | Significantly reduced | mdpi.com, nih.gov |

| Platelet Counts | Reduced extreme changes, preventing thrombocytopenia and thrombocytosis | mdpi.com, nih.gov |

| Pro-inflammatory Cytokines (CXCL1, CXCL2, IL-6) | Significantly decreased plasma levels | mdpi.com |

Effects on Acute Radiation Syndrome in Preclinical Models

Exposure to high doses of total-body irradiation (TBI) can lead to Acute Radiation Syndrome (ARS), with the hematopoietic sub-syndrome being a major determinant of survival. bioone.org Preclinical studies in mice have investigated PLAG as a potential radiation countermeasure. Following a lethal dose of gamma-ray TBI, administration of PLAG significantly and dose-dependently attenuated radiation-induced mortality and body weight loss. bioone.org

The protective effects are linked to the mitigation of hematopoietic injury. TBI typically causes a sharp and sustained reduction in absolute neutrophil counts (neutropenia), red blood cells, and platelets. bioone.org PLAG administration was shown to alleviate radiation-induced severe neutropenia by delaying its onset and reducing its duration. bioone.org Delayed administration of PLAG, even up to 72 hours post-irradiation, still provided a significant survival benefit. bioone.org These findings from preclinical models suggest that PLAG has potential as a mitigator for treating hematopoietic injury following exposure to high levels of radiation. bioone.org Further studies have also indicated that PLAG can facilitate the structural restoration of intestinal tissues, mitigating damage from gastrointestinal ARS. nih.govresearchgate.net

Table 4: PLAG's Mitigating Effects on Radiation-Induced Hematopoietic ARS in Mice

| Parameter | Observation in PLAG-Treated Group vs. Control | Reference |

|---|---|---|

| Mortality (after LD70/30 TBI) | Significantly and dose-dependently decreased | bioone.org |

| Body Weight Loss | Significantly mitigated | bioone.org |

| Severe Neutropenia | Duration decreased and onset delayed | bioone.org |

| Hematopoietic Injury | Alleviated symptoms including effects on RBCs and platelets | bioone.org |

| Survival (with delayed administration) | Significantly improved even when given 48-72h post-TBI | bioone.org |

Stereoisomeric Effects on Biological Activity

The biological functions of diacylglycerol (DAG) molecules and their synthetic analogues are profoundly influenced by their three-dimensional structure, a concept known as stereospecificity. The spatial arrangement of the acyl chains on the glycerol (B35011) backbone determines how these molecules fit into the binding sites of their protein targets, thereby dictating their efficacy as signaling molecules. nih.gov For glycerol derivatives, the stereospecific numbering (sn) system is used to designate the conformation, with the sn-1,2 configuration typically representing the most biologically active form in cellular signaling pathways. nih.gov

Research has consistently shown that enzymes and receptors involved in lipid signaling can discriminate between different stereoisomers of DAGs. nih.gov The activation of key signaling proteins, most notably Protein Kinase C (PKC), is highly dependent on the precise stereochemical configuration of the DAG analogue. sci-hub.se Studies on various synthetic diacylglycerols reveal that the sn-1,2 isomers, which mimic the structure of endogenously produced second messengers, are potent activators of PKC. This stereochemical specificity is a result of the precise structural requirements for productive interactions with the C1 domains of PKC and other effector proteins. sci-hub.se

Detailed investigations into diacylglycerol analogues have demonstrated this stereospecific requirement for biological activity. In studies evaluating the binding of different isomers to PKC, it was found that the biological activity is critically dependent on the stereochemistry of the glycerol backbone.

Detailed Research Findings

A study involving the synthesis of four diastereomers of a diacylglycerol analogue revealed significant differences in their ability to interact with PKC. The isomers with the naturally occurring L-configuration at the glycerol backbone, corresponding to sn-1,2-diacylglycerols, showed binding affinities comparable to the known PKC activator 1-oleoyl-2-acetyl-rac-glycerol. In stark contrast, the D-isomers were found to be essentially inactive, demonstrating a clear stereochemical preference by the enzyme. sci-hub.se This highlights that the specific spatial relationship between the acyl groups and the free hydroxyl group on the glycerol backbone is essential for binding and subsequent activation of PKC. sci-hub.se

The data below illustrates the differential binding affinity of these stereoisomers.

Table 1: Stereoisomeric Effects on Binding to Protein Kinase C (PKC)

This table summarizes the binding affinity of different diacylglycerol analogue stereoisomers in a competitive binding assay against [³H]phorbol dibutyrate ([³H]PDBu), a potent PKC activator.

| Compound | Stereochemistry (Glycerol Backbone) | Relative Binding Affinity | Biological Activity Status |

| Analogue 1a | L-Configuration Isomers | Comparable to OAG* | Active |

| Analogue 1b | D-Configuration Isomers | Negligible | Inactive |

| 1-Oleoyl-2-acetyl-rac-glycerol (OAG) | Racemic Mixture | Reference | Active |

| Source: sci-hub.se |

Furthermore, the identity and position of the acyl chains are also critical. In studies of closely related compounds like 1-palmitoyl-2-linoleoyl-sn-glycerol, the enantioselectively synthesized sn-1,2 isomer demonstrated significant biological activity. scispace.com Conversely, its positional isomer was found to be inactive, underscoring that both the stereoconfiguration and the specific placement of the palmitoyl (B13399708) group are crucial for its function. scispace.com

The importance of the acetyl group itself, which defines this compound, has been demonstrated through comparative studies. Research on 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), a racemic mixture of stereoisomers, has shown that this molecule possesses distinct biological activities, such as reducing streptozotocin-induced cell apoptosis and reactive oxygen species (ROS) generation. tandfonline.com When PLAG was compared directly with its structural analogue lacking the acetyl group, 1-palmitoyl-2-linoleoyl-3-hydroxyl-rac-glycerol (PLH), the latter showed no significant protective effects. tandfonline.comnih.gov This suggests that the acetyl group at the sn-3 position is indispensable for these specific biological properties. tandfonline.com

Table 2: Comparative Biological Activity of Acetylated vs. Non-Acetylated Diacylglycerol Analogues

This table presents findings from a study comparing the effects of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) and its hydroxyl counterpart (PLH) on pancreatic beta cells treated with streptozotocin (STZ).

| Treatment Group | Key Biological Effect | Observation | Conclusion on Acetyl Group's Role |

| STZ + PLAG | Cell Apoptosis | Significantly reduced | The acetyl group is critical for the protective effect. tandfonline.com |

| STZ + PLH | Cell Apoptosis | No significant reduction | |

| STZ + PLAG | ROS Generation | Significantly reduced | The acetyl group is essential for reducing oxidative stress. tandfonline.com |

| STZ + PLH | ROS Generation | No significant reduction | |

| Source: tandfonline.comnih.gov |

Preclinical Research Models and in Vitro Investigation of Palmitoyl Acetyl Glycerol

In Vitro Studies on Immune Cells and Epithelial Cells

A variety of human and murine cell lines have been employed to dissect the molecular mechanisms of PAG's action on the immune system. These models are crucial for understanding how PAG influences cellular responses to inflammatory stimuli.

Peripheral Blood Mononuclear Cells (PBMCs): In studies with PBMCs from healthy adults, PAG supplementation was associated with lower production of Interleukin-4 (IL-4) and Interleukin-6 (IL-6). nih.govkoreascience.kr However, the production of IL-2 and Interferon-gamma (IFN-γ) remained unchanged. nih.govkoreascience.kr A significant decrease in B cell proliferation was also observed in the PAG group compared to the control. nih.govkoreascience.kr These findings suggest that PAG may have an immunomodulatory function that inhibits excessive immune activity. nih.govkoreascience.kr

A549 (Human Alveolar Basal Epithelial Cells): In the A549 cell line, PAG has been shown to modulate the expression of chemokines induced by IL-4. nih.gov Specifically, PAG significantly blocked the expression of CCL26, a chemokine involved in eosinophil migration. nih.govsemanticscholar.org This effect is linked to the downregulation of the transcriptional activity of Signal Transducer and Activator of Transcription 6 (STAT6). nih.govsemanticscholar.org Furthermore, PAG was found to decrease the phosphorylation of STAT6 in A549 cells in a dose-dependent manner. semanticscholar.orgresearchgate.net

HaCaT (Human Keratinocytes): Similar to its effects on A549 cells, PAG modulated the expression of IL-4 induced genes in HaCaT cells. nih.govsemanticscholar.org It specifically blocked the expression of CCL26 and downregulated the transcriptional activity of STAT6. nih.govsemanticscholar.org

U937 (Human Monocytic Cell Line): In U937 cells, which are often used to study monocyte and macrophage functions, PAG treatment effectively blocked IL-4-induced phosphorylation of STAT6. researchgate.netnih.gov This provides further evidence for its role in modulating the Th2 immune response. nih.gov

Jurkat (Human T-lymphocyte Cell Line): Studies using the Jurkat cell line demonstrated that PAG inhibited IL-4-induced phosphorylation of STAT6, indicating its influence on T-cell signaling pathways. researchgate.net

EoL-1 (Human Eosinophilic Leukemia Cell Line): PAG was shown to inhibit the migration of the human eosinophil cell line, EoL-1, which was induced by the culture medium of A549 cells. nih.govresearchgate.net This highlights its potential to control eosinophil chemotaxis. nih.gov The EoL-1 cell line was established from the peripheral blood of a patient with acute myeloid (eosinophilic) leukemia. dsmz.de

RBL-2H3 (Rat Basophilic Leukemia Cell Line): In IgE-stimulated RBL-2H3 mast cells, PAG effectively blocked the secretion of IL-4. nih.gov

NK-92 (Human Natural Killer Cell Line): The NK-92 cell line has been utilized in research to study the effects of PAG, contributing to the broader understanding of its immunomodulatory properties. nih.gov

Table 1: Summary of In Vitro Findings for Palmitoyl-acetyl-glycerol in Immunomodulatory Research

| Cell Line | Cell Type | Key Findings | References |

|---|---|---|---|

| PBMCs | Peripheral Blood Mononuclear Cells | Decreased IL-4 and IL-6 production; Decreased B cell proliferation. | nih.govkoreascience.kr |

| A549 | Human Alveolar Basal Epithelial | Blocked IL-4-induced CCL26 expression; Downregulated STAT6 activity; Decreased STAT6 phosphorylation. | nih.govsemanticscholar.orgresearchgate.net |

| HaCaT | Human Keratinocyte | Blocked IL-4-induced CCL26 expression; Downregulated STAT6 activity. | nih.govsemanticscholar.org |

| U937 | Human Monocytic | Blocked IL-4-induced STAT6 phosphorylation. | researchgate.netnih.gov |

| Jurkat | Human T-lymphocyte | Inhibited IL-4-induced STAT6 phosphorylation. | researchgate.net |

| EoL-1 | Human Eosinophilic Leukemia | Inhibited migration induced by A549 culture medium. | nih.govresearchgate.net |

| RBL-2H3 | Rat Basophilic Leukemia | Blocked IL-4 secretion in IgE-stimulated cells. | nih.gov |

| NK-92 | Human Natural Killer | Used in immunomodulatory research with PAG. | nih.gov |

MDA-MB-231 (Human Breast Cancer Cell Line): Research has indicated that the excessive growth of the triple-negative breast cancer cell line MDA-MB-231 was effectively inhibited by PAG. researchgate.net

Raw 264.7 (Murine Macrophage Cell Line): The Raw 264.7 cell line has been instrumental in elucidating the mechanisms behind PAG's anti-inflammatory effects. nih.gov In lipopolysaccharide (LPS)-stimulated Raw 264.7 cells, PAG was found to specifically inhibit the expression of IL-6 in a concentration- and time-dependent manner, while not affecting TNF-α expression. nih.gov This inhibition of IL-6 production is mediated through the regulation of STAT3 signaling, as PAG was shown to attenuate the phosphorylation of STAT3. nih.gov Furthermore, PAG accelerated the endocytosis and recovery of Toll-like Receptor 4 (TLR4) and promoted the clearance of engulfed LPS. frontiersin.org It also reduced the expression of macrophage inflammatory protein-2 (MIP-2). frontiersin.orgfrontiersin.org

Cell Line Models for Oncological Research (e.g., MDA-MB-231)

Animal Models for Disease Pathogenesis and Therapeutic Efficacy

Murine models have been pivotal in demonstrating the in vivo efficacy of PAG in various inflammatory conditions.

Sepsis: In a murine model of abdominal sepsis, PAG was found to markedly improve survival through immunomodulation. nih.govresearchgate.net

Asthma: In an ovalbumin-induced mouse model of allergic asthma, PAG administration led to a decrease in the infiltration of immune cells, particularly eosinophils, into the respiratory tract. plos.orgnih.govplos.org It effectively suppressed the allergic asthma response, alleviating symptoms like mucus overproduction and Th2 cytokine production. plos.orgnih.gov

Arthritis: In a collagen-induced arthritis (CIA) mouse model, PAG treatment restored the increased levels of IL-6 in the synovium to levels comparable to commercial therapeutics. nih.govnih.govresearchgate.net Histological analysis showed that PAG significantly reduced the infiltration of neutrophils into the joint synovium of CIA mice. nih.govnih.gov

Acute Lung Injury (ALI): In a lipopolysaccharide (LPS)-induced mouse model of ALI, orally administered PAG was shown to promote the resolution of the injury. frontiersin.orgnih.govnih.govphysiology.org It achieved this by effectively controlling LPS-induced neutrophil infiltration, endothelial permeability, and the production of inflammatory chemokines. frontiersin.orgnih.gov PAG was also observed to modulate the expression of MIP-2 in the bronchoalveolar lavage fluid of these mice. researchgate.net

Atopic Dermatitis: Using a 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis mouse model, studies have shown that PAG significantly improved skin lesions. researchgate.netnih.govresearchgate.net It substantially modulated the infiltration of monocytes and eosinophils into the skin and regulated systemic responses involving Immunoglobulin E (IgE), IL-4, and IL-13, restoring them to a normal state. researchgate.netnih.govresearchgate.net

Table 2: Summary of In Vivo Findings for this compound in Murine Models of Inflammatory Diseases

| Disease Model | Key Findings | References |

|---|---|---|

| Sepsis | Markedly improved survival via immunomodulation. | nih.govresearchgate.net |

| Asthma | Decreased immune cell (eosinophil) infiltration into the respiratory tract; Suppressed allergic response. | plos.orgnih.govplos.org |

| Arthritis (CIA) | Reduced IL-6 levels in the synovium; Decreased neutrophil infiltration into the joint synovium. | nih.govnih.govresearchgate.net |

| Acute Lung Injury (LPS-induced) | Controlled neutrophil infiltration, endothelial permeability, and inflammatory chemokine production; Promoted resolution of injury. | frontiersin.orgnih.govnih.gov |

| Atopic Dermatitis (DNCB-induced) | Improved skin lesions; Modulated monocyte and eosinophil infiltration; Regulated IgE, IL-4, and IL-13 levels. | researchgate.netnih.govresearchgate.net |

Streptozotocin-induced Diabetes: The investigation of this compound in a streptozotocin-induced diabetes model has been a subject of preclinical research, although detailed findings from the provided search results are not available.

Murine Models of Cancer Metastasis

In preclinical murine models, PLAG has demonstrated significant efficacy in curbing cancer metastasis. tandfonline.commdpi.com Studies using orthotopically implanted human lung cancer cells (A549) in mice have shown that PLAG treatment can reduce metastasis to the brain and intestines by as much as 80%. mdpi.comdntb.gov.ua This anti-metastatic activity is linked to PLAG's ability to modulate the tumor microenvironment. mdpi.comdntb.gov.ua

Specifically, PLAG has been shown to inhibit tumor progression by promoting the degradation of protease-activated receptor 2 (PAR2), which in turn attenuates PAR2/EGFR transactivation, a key pathway in metastatic activity. mdpi.comresearchgate.net Research indicates that neutrophil elastase secreted by tumor-infiltrating neutrophils stimulates PAR2, leading to epidermal growth factor receptor (EGFR) transactivation and subsequent metastatic activity. mdpi.comdntb.gov.ua PLAG treatment effectively disrupts this signaling cascade by accelerating PAR2 degradation. mdpi.comdntb.gov.ua

Furthermore, in a syngeneic mouse model using murine urothelial cancer cells, the combination of PLAG with a PD-L1 antibody resulted in a tumor growth inhibition of 89%, a significant enhancement compared to the 56% inhibition observed with the PD-L1 antibody alone. researchgate.net These findings underscore the potential of PLAG as a therapeutic agent to control cancer progression by regulating neutrophil infiltration and associated signaling pathways. mdpi.comresearchgate.net

Interactive Table: Effect of PLAG on Tumor Metastasis in A549-Orthotopically Implanted Mice

| Treatment Group | Overall Survival (20 weeks) | Metastasis Inhibition (Intestines) | Reference |

|---|---|---|---|

| Control | 1 out of 5 mice | - | mdpi.com |

| PLAG (50 mpk) | 4 out of 5 mice | Not specified | mdpi.com |

| PLAG (100 mpk) | 5 out of 5 mice | >80% | mdpi.com |

Murine Models of Hematological Syndromes

PLAG has been extensively studied for its mitigating effects on hematological syndromes, notably chemotherapy-induced neutropenia and acute radiation syndrome (ARS).

Chemotherapy-Induced Neutropenia:

In murine models of 5-Fluorouracil (5-FU)-induced hematological toxicity, PLAG administration significantly reduced the duration of neutropenia and monocytopenia in a dose-dependent manner. mdpi.com It also improved the nadirs of absolute neutrophil counts (ANCs) and prevented severe neutropenia in higher-dose groups. mdpi.com Furthermore, PLAG was effective in reducing the extreme fluctuations in platelet counts, thereby preventing thrombocytopenia and subsequent thrombocytosis induced by 5-FU. mdpi.comresearchgate.net The mechanism behind these effects involves the reduction of plasma levels of pro-inflammatory cytokines and chemokines such as CXCL1, CXCL2, and IL-6. mdpi.comresearchgate.net

Studies with gemcitabine-induced neutropenia models also revealed that PLAG can attenuate neutrophil extravasation from the blood to tissues. nih.govresearchgate.net This is achieved by inhibiting the production of neutrophil-attracting chemokines in macrophages. nih.gov

Acute Radiation Syndrome (ARS):

PLAG has shown significant promise as a radiation countermeasure. In murine models of lethal total-body irradiation (TBI), PLAG administration mitigated hematopoietic acute radiation syndrome (H-ARS). nih.govallenpress.combioone.org It significantly attenuated radiation-induced mortality and body weight loss. bioone.orgaacrjournals.org

Mechanistically, PLAG enhances the nadir values of all major blood cell types and restores bone marrow cellularity. nih.govallenpress.com This is associated with the regulation of systemic inflammation. nih.govallenpress.com Following TBI, a surge in inflammatory cytokines like CXCL1, CXCL2, and IL-6 is observed. nih.gov PLAG treatment significantly decreases the levels of these cytokines, which correlates with improved hematological nadirs. nih.gov Importantly, delayed administration of PLAG, even up to 72 hours post-irradiation, still provided a significant survival benefit. bioone.org

Interactive Table: Effect of PLAG on 5-FU-Induced Neutropenia

| Parameter | Control (5-FU only) | PLAG-Treated | Reference |

|---|---|---|---|

| Duration of Neutropenia | 5.0 ± 0.0 days | 2.0 ± 0.0 days | mdpi.com |

| Onset of Severe Neutropenia | 3.8 ± 0.3 days | 8.5 ± 1.0 days (250 mg/kg) | bioone.org |

| Mean ANC Nadir | 20.5 ± 2.2 cells/µl | 49.0 ± 4.9 cells/µl (250 mg/kg) | bioone.org |

Comparative Studies with this compound Analogs and Metabolites

Comparative studies have been crucial in elucidating the structural requirements for the biological activity of PLAG.

Assessing Specificity of Acetylated Moiety in Biological Activity

A key focus of comparative studies has been to determine the role of the acetyl group at the sn-3 position of the glycerol (B35011) backbone. tandfonline.comnih.gov Research has consistently shown that the unacetylated analog, 1-palmitoyl-2-linoleoyl-3-hydroxyl-rac-glycerol (PLH), is significantly less effective or completely ineffective in various models. mdpi.comresearchgate.netnih.gov

For instance, in mitigating 5-FU-induced hematological toxicity, PLH showed no significant effect in reducing the duration of neutropenia, whereas PLAG was highly effective. mdpi.com Similarly, in studies on gemcitabine-induced chemokine production and neutrophil migration, PLH did not exhibit the inhibitory effects seen with PLAG. nih.govresearchgate.net This suggests that the acetyl moiety is critical for the observed biological activities. nih.gov In a model of streptozotocin-induced pancreatic beta cell damage, PLAG was more effective than PLH in reducing cell apoptosis and reactive oxygen species generation. tandfonline.com

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have further refined our understanding of the chemical features necessary for PLAG's activity. The general consensus from these studies is that the bioactivities of glycoglycerolipids are intricately linked to their chemical structures, including the nature of the acyl chains and the configuration of the glycerol backbone. mdpi.comresearchgate.net

Advanced Methodologies for Palmitoyl Acetyl Glycerol Research

Analytical Techniques for Detection and Quantification

Accurate quantification of PLAG in biological matrices and the assessment of its purity are fundamental to understanding its pharmacokinetic profile and ensuring the reliability of experimental results.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Plasma Quantification

A sensitive and rapid method for the determination of PLAG in rat and mouse plasma has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netwanfangdata.com.cn This technique involves extracting the compound from plasma samples, typically with methanol, and then analyzing it with an LC-MS/MS system. researchgate.netwanfangdata.com.cn The analysis is performed using multiple reaction monitoring (MRM) to ensure specificity and sensitivity. researchgate.netwanfangdata.com.cn

For PLAG, the mass-to-charge ratio (m/z) transition monitored is typically 635.4 → 355.4. researchgate.net To ensure accuracy, a deuterated internal standard, such as EC-18-d3, is often used, with a corresponding m/z transition of 638.4 → 338.4. researchgate.net This methodology has demonstrated a lower limit of quantification (LLOQ) of 50 ng/mL and linearity in the concentration range of 50 to 10,000 ng/mL. researchgate.netwanfangdata.com.cn The validation of this assay has confirmed its accuracy, precision, and stability, making it suitable for pharmacokinetic studies in animal models. researchgate.netwanfangdata.com.cn

| Parameter | Value | Reference |

| Analyte | 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) | researchgate.net |

| Internal Standard | EC-18-d3 | researchgate.net |

| MRM Transition (Analyte) | m/z 635.4 → 355.4 | researchgate.net |

| MRM Transition (Internal Standard) | m/z 638.4 → 338.4 | researchgate.net |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL | researchgate.netwanfangdata.com.cn |

| Linearity Range | 50 - 10,000 ng/mL | researchgate.netwanfangdata.com.cn |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a crucial method for assessing the purity and stability of PLAG. nih.gov This technique can also be used for quantitative analysis, with validation across parameters like linearity, accuracy, and precision. nih.gov For instance, a validated RP-HPLC method demonstrated linearity over a concentration range of 0.7813–100 μg/mL. nih.gov

HPLC is particularly valuable for stability-indicating assays, where it is used to investigate the degradation of PLAG under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, heat, and photolysis. nih.gov These studies have shown that PLAG is susceptible to degradation under hydrolytic and thermal stress. nih.gov The ability of HPLC to separate degradation products from the intact drug is essential for determining the shelf-life and storage conditions of PLAG. nih.gov

Molecular and Cellular Biological Assays

To elucidate the mechanisms of action of PLAG, a variety of molecular and cellular biology assays are employed. These assays provide insights into how PLAG influences gene and protein expression, as well as cellular processes like receptor trafficking.

Gene Expression Analysis (e.g., RT-PCR, Quantitative PCR)

Reverse transcription-polymerase chain reaction (RT-PCR) and quantitative PCR (qPCR) are standard techniques used to analyze the effect of PLAG on the expression of specific genes. spandidos-publications.comnih.gov Total RNA is extracted from cells or tissues of interest and then reverse-transcribed into complementary DNA (cDNA). nih.gov This cDNA then serves as the template for PCR amplification using primers specific to the target genes. nih.gov

For qPCR, a fluorescent dye like SYBR Green is often used to quantify the amount of amplified DNA in real-time. nih.gov The expression level of the target gene is typically normalized to a housekeeping gene, such as GAPDH, to control for variations in RNA input. nih.gov This approach allows for the relative quantification of gene expression changes induced by PLAG treatment. nih.gov For example, studies have used RT-PCR to confirm the knockdown of specific genes like TXNIP to understand their role in PLAG-mediated effects. spandidos-publications.com

Protein Expression and Activation Analysis (e.g., Western Blotting, ELISA, Luminex Multiplex Cytokine Assay)

Several immunoassays are used to measure changes in protein levels and activation states following treatment with PLAG.